methyl 4-[(1,1-dioxo-1

Description

Significance of Methyl Esters in Advanced Organic Synthesis

Methyl esters are pivotal intermediates in the realm of organic synthesis. nih.govgeeksforgeeks.orgwisdomlib.org They are frequently derived from carboxylic acids through a process called esterification, often facilitated by reagents like methanol (B129727) in the presence of an acid catalyst. geeksforgeeks.orgchemrevlett.com This transformation is crucial for several reasons. Firstly, the conversion of a carboxylic acid to a methyl ester can protect the acidic proton, preventing unwanted side reactions during subsequent synthetic steps. Secondly, methyl esters can be more soluble in organic solvents than their parent carboxylic acids, which can be advantageous for various chemical manipulations. fiveable.me

In the context of complex molecule synthesis, methyl esters serve as versatile building blocks. They can be readily converted into a wide array of other functional groups, including amides, aldehydes, and other esters, providing chemists with a powerful tool for molecular diversification. organic-chemistry.org Their importance is underscored by their widespread use in the synthesis of pharmaceuticals, natural products, and advanced materials. nih.gov For instance, fatty acid methyl esters (FAMEs) are the primary components of biodiesel, highlighting their significance in the pursuit of renewable energy sources. chemrevlett.comfiveable.me

Prevalence and Diverse Applications of Sulfonyl Groups and Cyclic Sulfones in Chemical Research

The sulfonyl group (-SO2-), characterized by a sulfur atom double-bonded to two oxygen atoms, is another cornerstone of modern organic and medicinal chemistry. ontosight.aiontosight.ai This electron-withdrawing group significantly influences the physical and chemical properties of a molecule, impacting its polarity, reactivity, and intermolecular interactions. fiveable.me The introduction of a sulfonyl group can enhance the water solubility of organic compounds and stabilize adjacent carbocations or carbanions, thereby enabling selective chemical transformations. fiveable.me

Sulfones, compounds containing the sulfonyl group, exhibit a broad spectrum of applications. They are found in a vast number of approved drugs, including antibiotics, anti-inflammatory agents, and antiviral therapies, demonstrating their profound impact on human health. ontosight.aiontosight.ai In fact, it is estimated that over 70% of all known drugs contain at least one sulfonyl group. ontosight.ai

Cyclic sulfones, a specific class of sulfone-containing compounds, are of particular interest to organic chemists due to their unique synthetic utility. iomcworld.comiomcworld.comresearchgate.net They can serve as precursors to conjugated dienes and are valuable in constructing cyclic olefins through reactions like the Ramberg-Bäcklund reaction. iomcworld.com Furthermore, chiral cyclic sulfones are key structural motifs in numerous pharmaceutically important compounds and natural products. iomcworld.com

Historical Development of Synthetic Strategies for Structures Bearing Methyl Ester and 1,1-Dioxo Motifs

The synthesis of molecules containing both a methyl ester and a 1,1-dioxo (sulfone) group has evolved over time, driven by the need for novel compounds with specific properties. Historically, the construction of such molecules often involved multi-step sequences. A common approach involved the oxidation of a thioether (sulfide) to a sulfone. wikipedia.orgorganic-chemistry.org This oxidation can be achieved using various oxidizing agents, with sulfoxides often being formed as intermediates. wikipedia.org

Another well-established method is the Friedel-Crafts reaction, where a sulfonyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst to form an aromatic sulfone. britannica.comjchemrev.com The ester functionality could then be introduced at a different stage of the synthesis.

More recent advancements have focused on developing more efficient and direct methods. For instance, the reaction of sulfinic acids with alkylating agents can lead to the formation of sulfones. wikipedia.org The development of new reagents and catalytic systems continues to expand the toolkit available to chemists for the synthesis of these bifunctional molecules. nih.govchemrxiv.org For example, a novel reagent has been developed to access methyl sulfones, which can then be modified to include other functional groups. nih.govchemrxiv.org

The synthesis of specific structures, such as methyl 4-hydroxy-2-methoxycarbonylmethyl-1,1-dioxo-1,2-dihydro-1λ6,2-benzothiazine-3-carboxylate, highlights the intricate synthetic challenges and the sophisticated methods employed to create these complex molecules. nih.gov

Current Research Landscape and Future Trajectories for "methyl 4-[(1,1-dioxo-1"-Related Chemical Architectures

The current research landscape for chemical architectures related to "this compound" is vibrant and multifaceted. A significant focus lies in the development of novel synthetic methodologies that are more efficient, selective, and environmentally friendly. mdpi.com This includes the exploration of new catalysts, such as metal-based and organocatalytic systems, to facilitate the construction of these complex structures. organic-chemistry.orgmdpi.com

In medicinal chemistry, there is a strong interest in designing and synthesizing new compounds containing both methyl ester and sulfone moieties as potential therapeutic agents. researchgate.netresearchgate.netnih.gov The sulfonyl group's ability to form hydrogen bonds and constrain molecular conformations makes it a valuable component in drug design. researchgate.netnih.gov Research is ongoing to explore the potential of these compounds as inhibitors of various enzymes and as modulators of biological pathways. researchgate.netnih.gov

Future research will likely continue to push the boundaries of synthetic chemistry, enabling the creation of even more complex and diverse molecules. A deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of new drugs and materials. Furthermore, the development of sustainable synthetic routes, utilizing renewable resources and minimizing waste, will be a key priority. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

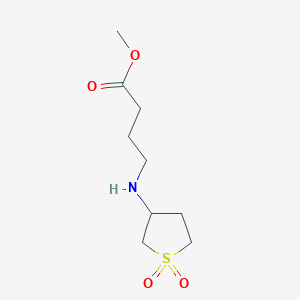

methyl 4-[(1,1-dioxothiolan-3-yl)amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-14-9(11)3-2-5-10-8-4-6-15(12,13)7-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMJPVQAVAJCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of the Methyl 4 1,1 Dioxo 1 Moiety

Reactions Governing the Methyl Ester Functionality

The methyl ester group is a key site for synthetic modification, primarily through reactions that target the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Reactions Towards Carboxylic Acid Derivatives

Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through a tetrahedral intermediate to replace the methoxy (B1213986) group with a variety of nucleophiles. masterorganicchemistry.comchemistrytalk.orglibretexts.orglibretexts.org This allows for the conversion of the methyl ester into a range of other carboxylic acid derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzoic acid, can be achieved under either acidic or basic conditions. google.com Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent. The reaction is generally irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. masterorganicchemistry.com Subsequent acidification yields the free carboxylic acid.

Ammonolysis or aminolysis, the reaction with ammonia (B1221849) or a primary or secondary amine, respectively, leads to the formation of the corresponding amide. This transformation is crucial for the synthesis of a wide array of biologically active molecules. The reaction of methyl 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzoate with an amine would yield the corresponding N-substituted benzamide.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) would produce ethyl 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzoate.

| Reaction | Reagent(s) | Product | Typical Conditions | Reference(s) |

| Hydrolysis | NaOH, H₂O/MeOH | 4-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)benzoic acid | Reflux | google.com |

| Ammonolysis | NH₃ | 4-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)benzamide | High pressure/temperature | uomustansiriyah.edu.iq |

| Aminolysis | RNH₂ | N-Alkyl-4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzamide | Heat | uomustansiriyah.edu.iq |

| Transesterification | EtOH, H⁺ or EtO⁻ | Ethyl 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzoate | Reflux | uomustansiriyah.edu.iq |

Transformations to Aldehydes or Alcohols

The methyl ester can be reduced to either an aldehyde or a primary alcohol depending on the choice of reducing agent and reaction conditions.

Reduction to the corresponding primary alcohol, [4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)phenyl]methanol, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an aldehyde intermediate, which is rapidly reduced further to the alcohol. masterorganicchemistry.com

Selective reduction to the aldehyde, 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzaldehyde, is more challenging as aldehydes are more reactive towards reduction than esters. However, this transformation can be accomplished using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose, typically used at -78 °C. chemistrysteps.commasterorganicchemistry.com The low temperature is crucial to prevent over-reduction to the alcohol. masterorganicchemistry.com

| Reaction | Reagent(s) | Product | Typical Conditions | Reference(s) |

| Reduction to Alcohol | 1. LiAlH₄, THF2. H₃O⁺ | [4-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)phenyl]methanol | 0 °C to reflux | libretexts.orgmasterorganicchemistry.com |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene2. H₃O⁺ | 4-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)benzaldehyde | -78 °C | chemistrysteps.commasterorganicchemistry.com |

Reactivity Profile of the 1,1-Dioxo (Sulfone) Group

The sulfone group is a strong electron-withdrawing group, which significantly influences the reactivity of the thiomorpholine (B91149) ring and adjacent atoms.

Reactions as an Electrophilic Center (e.g., Displacement)

While the sulfone group itself is generally stable, under certain conditions, it can act as a leaving group in nucleophilic substitution reactions, although this is less common than for other sulfur-based functional groups. More relevant is the ability of the sulfone to activate adjacent positions. For instance, the protons on the carbons alpha to the sulfone group are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles.

Role in Elimination or Rearrangement Processes

The sulfone group is a key participant in several important elimination and rearrangement reactions. One of the most notable is the Julia-Kocienski olefination. organicreactions.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net In a modified version of this reaction, a heteroaryl sulfone (like a benzothiazolyl sulfone) reacts with a carbonyl compound to form an alkene. While the thiomorpholine-1,1-dioxide itself is not the typical substrate for this reaction, related sulfone-containing structures are central to this powerful carbon-carbon bond-forming methodology. The sulfone group's ability to stabilize an adjacent carbanion and then act as a leaving group (as SO₂) is fundamental to this transformation. organicreactions.org

Reactions of the Bridging Linker or Cyclic Core (e.g., Aromatic Substitution, Aliphatic Functionalization)

The aromatic ring and the thiomorpholine ring also present opportunities for further functionalization.

The benzene (B151609) ring of methyl 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzoate is subject to electrophilic aromatic substitution (EAS) reactions. aiinmr.compressbooks.pubresearchgate.net The directing effect of the substituents on the ring will govern the position of substitution. The amino group (part of the thiomorpholine attachment) is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The powerful electron-withdrawing sulfone group will also influence the electron density of the aromatic ring. In cases with competing directing effects, the outcome can be a mixture of products, and the specific reaction conditions will be crucial. For example, nitration of methyl benzoate (B1203000) typically yields the meta-substituted product. aiinmr.com However, the presence of the activating amino group in the para position would likely direct incoming electrophiles to the positions ortho to the amino group.

It appears that the chemical compound name "methyl 4-[(1,1-dioxo-1" is incomplete. To provide a detailed and accurate article, the full and correct name of the compound is necessary. Please provide the complete chemical name.

Once the complete chemical name is provided, a thorough search of scientific literature will be conducted to generate an article focusing on the mechanistic investigations of its chemical transformations, adhering to the specific outline and content requirements you have detailed. This will include:

Mechanistic Investigations of Chemical Transformations

Transition State Analysis and Energy Profiles:Computational and experimental studies to understand the high-energy states and energy changes throughout a reaction pathway.

The final article will include data tables and detailed research findings from reputable sources, presented in a professional and authoritative tone. tone.

Applications in Advanced Organic Synthesis and Materials Science

Utilisation as Versatile Building Blocks for Complex Molecule Synthesis

Methyl 4-[(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)methyl]benzoate serves as a valuable building block in organic synthesis, particularly in the assembly of complex molecules for pharmaceutical research. amerigoscientific.comfluorochem.co.uk The structure combines two key pharmacophores: the thiomorpholine (B91149) 1,1-dioxide moiety and a methyl benzoate (B1203000) derivative.

The thiomorpholine 1,1-dioxide group is a saturated heterocyclic system that is recognized for its utility in medicinal chemistry. google.com As a polar, non-basic, and metabolically stable sulfone, it can act as a hydrogen bond acceptor and improve the physicochemical properties of a parent molecule, such as solubility. The parent compound, thiomorpholine 1,1-dioxide, is considered an important intermediate for various bioactive compounds. thermofisher.comapolloscientific.co.uknih.gov

Simultaneously, the methyl 4-(aminomethyl)benzoate portion of the structure is a common scaffold used to introduce a rigid phenyl ring with a defined substitution pattern, which is crucial for interaction with biological targets. google.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for further derivatization, for example, through amide bond formation. Research on related compounds shows that this type of building block is used in the synthesis of novel therapeutic agents. google.comchemimpex.com The compound's ability to act as a building block for complex organic molecules opens avenues for innovative research and product development. chemimpex.com

| Structural Motif | Role in Synthesis | Potential Subsequent Reactions | Example Application Area (Analogous Compounds) |

|---|---|---|---|

| Thiomorpholine 1,1-dioxide | Introduces a polar, metabolically stable heterocyclic core. | Generally stable, acts as a structural scaffold. | Intermediates for pharmaceuticals. google.com |

| Methyl Benzoate | Provides a rigid aromatic spacer. | Ester hydrolysis to carboxylic acid; aromatic ring substitution. | Development of antibiotics and other bioactive agents. google.com |

Precursors for Novel Polymeric Materials and Functionalized Surfaces

While the primary application of this compoundλ⁶-thiomorpholin-4-yl)methyl]benzoate is in small molecule synthesis, its bifunctional nature suggests potential, though not widely explored, use in materials science. A closely related compound, Methyl 4-(1,1-dioxothiomorpholino)benzoate, has been noted for its potential in creating advanced polymers. chemimpex.com The ester functionality could, in principle, be converted into a polymerizable group. For instance, methyl benzoate derivatives have been functionalized with groups like maleimides to create specific thermoset polymers. specificpolymers.com However, specific research detailing the polymerization or surface functionalization of this compoundλ⁶-thiomorpholin-4-yl)methyl]benzoate itself is not prominent in the reviewed scientific literature.

Role in the Development of New Ligands or Catalysts

A review of published research does not indicate a significant role for this compoundλ⁶-thiomorpholin-4-yl)methyl]benzoate in the direct development of new ligands or catalysts. The constituent thiomorpholine 1,1-dioxide moiety is not typically employed for its metal-coordinating properties in catalysis, as the sulfone group significantly reduces the Lewis basicity of the sulfur and nitrogen atoms. While certain benzoate derivatives with different functional groups have been used to create coordination polymers with metal centers like zinc, this application has not been documented for this specific compound. nih.gov

Integration into Supramolecular Assemblies and Architectures

There is currently a lack of specific research findings in the scientific literature describing the integration of this compoundλ⁶-thiomorpholin-4-yl)methyl]benzoate into supramolecular assemblies and architectures. The formation of such higher-order structures typically requires specific, non-covalent interacting groups (like hydrogen bond arrays, π-π stacking motifs, or host-guest recognition sites) to be strategically placed on the molecule. While the compound possesses a phenyl ring and hydrogen bond acceptors, dedicated studies on its self-assembly or use in constructing complex supramolecular systems have not been found.

Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For methyl 4-[(1,1-dioxo-1λ⁶-thian-4-yl)amino]benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of its proton and carbon skeletons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate (B1203000) ring, the protons of the thiopyran ring, the amine proton, and the methyl ester protons. The aromatic protons would likely appear as two doublets in the downfield region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl ester protons would present as a sharp singlet around δ 3.8 ppm. The protons on the saturated thiopyran ring would exhibit more complex splitting patterns in the upfield region (δ 2.0-3.5 ppm) due to geminal and vicinal couplings. The amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester (around δ 167 ppm), the aromatic carbons (δ 110-155 ppm), the carbons of the thiopyran ring (δ 30-60 ppm), and the methyl ester carbon (around δ 52 ppm). The carbon attached to the nitrogen would be expected in the range of δ 40-50 ppm.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing long-range (2-3 bond) H-C correlations, which would definitively link the benzoate moiety to the thiopyran ring via the amine bridge. For instance, HMBC correlations would be expected from the amine proton to the carbons of both the aromatic ring and the thiopyran ring.

Solid-State NMR (ssNMR): In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide valuable information about the molecular conformation and packing in the solid state. Cross-polarization magic-angle spinning (CP-MAS) experiments would yield high-resolution spectra of the solid material, allowing for the study of polymorphism and intermolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compoundλ⁶-thian-4-yl)amino]benzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NH) | 6.6-6.8 | Doublet |

| Aromatic (ortho to -COOCH₃) | 7.8-8.0 | Doublet |

| N-H | Variable (e.g., 4.0-5.0) | Broad Singlet |

| CH (on thiopyran, attached to N) | 3.5-4.0 | Multiplet |

| CH₂ (on thiopyran, adjacent to S) | 3.0-3.4 | Multiplet |

| CH₂ (on thiopyran, β to S) | 2.0-2.4 | Multiplet |

| O-CH₃ | ~3.8 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compoundλ⁶-thian-4-yl)amino]benzoate, HRMS would be used to confirm its molecular formula of C₁₃H₁₇NO₄S.

Fragmentation Analysis: In addition to providing the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:

Cleavage of the C-N bond: This would lead to the formation of ions corresponding to the methyl 4-aminobenzoate (B8803810) radical cation and the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl cation, or their respective neutral fragments.

Loss of the methoxy (B1213986) group: Fragmentation of the ester would result in the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Decarboxylation: Loss of the entire ester group as COOCH₃.

Fragmentation of the thiopyran ring: This could involve the loss of SO₂.

The exact fragmentation pattern would be elucidated using tandem mass spectrometry (MS/MS) experiments, providing further confirmation of the proposed structure.

Table 2: Predicted HRMS Data for this compoundλ⁶-thian-4-yl)amino]benzoate

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈NO₄S⁺ | 299.0854 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₄S⁺ | 322.0674 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compoundλ⁶-thian-4-yl)amino]benzoate would be expected to show characteristic absorption bands for its key functional groups. The sulfone group (S=O) would exhibit strong, characteristic stretching vibrations in the region of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration of the secondary amine would appear as a single, sharp band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group would be observed as a strong band around 1720 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O stretching of the ester would likely be found in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, appearing in the 1600-1500 cm⁻¹ region. The sulfone group also gives rise to Raman signals, though they may be weaker than in the IR spectrum. The non-polar C-S bonds in the thiopyran ring may show more prominent Raman signals than IR absorptions.

Conformational analysis can be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to gain insight into the most stable conformation of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compoundλ⁶-thian-4-yl)amino]benzoate

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretching | 3300-3500 | Medium | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Medium | Strong |

| C=O (Ester) | Stretching | ~1720 | Strong | Medium |

| Aromatic C=C | Stretching | 1500-1600 | Medium-Strong | Strong |

| S=O (Sulfone) | Asymmetric Stretching | 1300-1350 | Strong | Medium |

| S=O (Sulfone) | Symmetric Stretching | 1120-1160 | Strong | Medium |

| C-O (Ester) | Stretching | 1000-1250 | Strong | Weak |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. plos.org If a suitable single crystal of this compoundλ⁶-thian-4-yl)amino]benzoate could be grown, SCXRD analysis would provide a wealth of information, including:

Definitive bond lengths and angles: This would allow for the precise measurement of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the thiopyran ring (e.g., chair, boat) and the relative orientation of the benzoate and thiopyran moieties would be determined.

Stereochemistry: If chiral centers were present, their absolute configuration could be determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal details about intermolecular forces such as hydrogen bonding (e.g., involving the N-H group and the sulfone or ester oxygens) and π-π stacking of the aromatic rings. plos.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. plos.org For example, a study on methyl 4-hydroxybenzoate (B8730719) revealed a monoclinic crystal system with extensive intermolecular hydrogen bonding. plos.orgplos.org Similar insights could be gained for the title compound, providing a complete and unambiguous picture of its solid-state structure.

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between three bonded atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bonding Parameters | Distances and angles of intermolecular hydrogen bonds. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis, Reactivity Predictions, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like methyl 4-[(1,1-dioxo-1-thiomorpholin-4-yl)methyl]benzoate, DFT calculations would be instrumental in understanding its fundamental chemical nature.

A typical DFT study would involve the selection of an appropriate functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate various molecular properties. researchgate.net Such calculations could provide insights into:

Electronic Properties: The distribution of electron density, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap. These are crucial for predicting the molecule's reactivity and electronic behavior.

Reactivity Descriptors: Calculation of parameters like chemical potential, hardness, and electrophilicity index would help in predicting how the molecule might interact with other chemical species.

Spectroscopic Simulation: DFT can be used to simulate vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data is a standard method for structural confirmation.

Without specific research on the target molecule, we can only refer to general studies on related structures. For instance, DFT studies on various benzoate (B1203000) esters have been conducted to understand their optical properties and the influence of different functional groups. researchgate.net Similarly, calculations on sulfonyl-containing compounds are used to elucidate their electronic effects and reaction pathways. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound-thiomorpholin-4-yl)methyl]benzoate (Note: The following data is illustrative and not based on actual research findings.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound-thiomorpholin-4-yl)methyl]benzoate, MD simulations would provide critical information about its dynamic behavior, conformational flexibility, and interactions with its environment.

An MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box, often with a solvent (like water) to mimic physiological or solution-phase conditions.

Force Field Application: Using a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a set period (nanoseconds to microseconds).

Analysis of the simulation trajectory could reveal:

Conformational Preferences: Identifying the most stable three-dimensional shapes of the molecule and the energy barriers between them.

Solvation Effects: Understanding how the molecule interacts with solvent molecules through hydrogen bonds or other non-covalent interactions.

Intermolecular Interactions: If simulated with other molecules (e.g., a biological receptor), MD can elucidate the nature and strength of binding interactions.

While general MD simulation studies are common for analyzing the stability of protein-ligand complexes or the behavior of small molecules in solution, no such studies have been published for this compound-thiomorpholin-4-yl)methyl]benzoate. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. To perform a QSRR study that includes this compound-thiomorpholin-4-yl)methyl]benzoate, a dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be required.

The process would involve:

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, steric) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to the observed reactivity.

Model Validation: Testing the predictive power of the model on an external set of compounds.

Such a study would allow for the prediction of the reactivity of new, unsynthesized compounds within the same chemical class. However, the lack of a sufficient body of research and experimental data on derivatives of this compound-thiomorpholin-4-yl)methyl]benzoate makes the development of a specific QSRR model currently unfeasible.

Computational Approaches to Reaction Mechanism Prediction and Catalytic Pathway Elucidation

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions, identifying transition states, and calculating activation energies. For a molecule like this compound-thiomorpholin-4-yl)methyl]benzoate, this could involve studying its synthesis or its degradation pathways.

For example, one could computationally investigate the N-alkylation of thiomorpholine (B91149) 1,1-dioxide with methyl 4-(bromomethyl)benzoate (B8499459) to form the target molecule. This would involve:

Mapping the Potential Energy Surface: Using methods like DFT to calculate the energies of reactants, products, intermediates, and transition states.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the theoretical reaction rate.

These types of calculations are frequently used to understand stereoselectivity, regioselectivity, and the role of catalysts in organic synthesis. researchgate.net However, no such specific mechanistic studies have been published for the formation or reactivity of this compound-thiomorpholin-4-yl)methyl]benzoate.

While the computational tools for a thorough theoretical investigation of this compound-thiomorpholin-4-yl)methyl]benzoate are well-established, there is currently no specific research applying these methods to this compound in the public domain. The scientific community has yet to publish detailed findings on its electronic structure, molecular dynamics, structure-reactivity relationships, or reaction mechanisms. Future computational studies are necessary to elucidate the chemical and physical properties of this specific molecule.

Design, Synthesis, and Evaluation of Analogues

Rational Design Strategies for Structure-Activity Relationship (SAR) Exploration

The foundation of modern drug discovery lies in the understanding of the relationship between a molecule's structure and its biological activity. For methyl 4-[(1,1-dioxo-1-thiomorpholin-4-yl)methyl]benzoate, this involves the methodical alteration of its key structural components.

The methyl ester group in the parent compound is a prime target for modification. Its susceptibility to hydrolysis by esterases in the body can influence the compound's pharmacokinetic profile. Systematic replacement of the methyl group with a variety of other alkyl or aryl groups can modulate properties such as lipophilicity and metabolic stability. For instance, increasing the steric bulk around the ester, by introducing isopropyl or tert-butyl groups, may hinder enzymatic cleavage, potentially prolonging the compound's duration of action. Conversely, replacing the methyl group with more polar moieties could enhance aqueous solubility.

| Modification | Rationale | Potential Impact |

| Ethyl, Propyl, Isopropyl | Alter lipophilicity and steric hindrance | Modify metabolic stability and cell permeability |

| Benzyl, Phenyl | Introduce aromatic interactions | Explore additional binding pockets in target proteins |

| Hydroxyethyl, Methoxyethyl | Increase polarity | Enhance aqueous solubility |

The methylene (B1212753) linker connecting the thiomorpholine-S,S-dioxide ring to the benzoate (B1203000) moiety provides a degree of conformational flexibility. Altering the length and nature of this linker can impact the relative orientation of the two key structural motifs. Introducing rigidity, for example by incorporating a cyclopropyl (B3062369) group or a double bond, could lock the molecule into a more bioactive conformation. Conversely, extending the linker with additional methylene units could allow for the exploration of more distant binding regions within a biological target.

Parallel and Combinatorial Synthesis Methodologies for Library Generation

To efficiently explore the vast chemical space around the parent compound, modern synthetic methodologies are employed. Parallel synthesis allows for the simultaneous creation of a multitude of analogues in a spatially separated manner, facilitating rapid SAR elucidation. Combinatorial chemistry techniques can be used to generate even larger libraries of compounds by systematically combining a set of building blocks. For instance, a library of amides could be readily prepared from a carboxylic acid precursor of this compound-thiomorpholin-4-yl)methyl]benzoate by reacting it with a diverse collection of amines.

Analysis of Substituent Effects on Reactivity and Selectivity

The electronic and steric effects of the substituents introduced during the analogue synthesis have a profound impact on the reactivity of the molecule and its selectivity for a particular biological target. For example, the introduction of electron-withdrawing groups on the benzoate ring can influence the pKa of the molecule and its ability to participate in certain interactions. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate these physicochemical properties with biological activity, providing predictive models for the design of future generations of analogues.

Development of Prodrugs and Pre-functionalized Analogues for Chemical Biology Research

Prodrug strategies are often employed to overcome unfavorable pharmacokinetic properties of a parent compound. In the case of this compound-thiomorpholin-4-yl)methyl]benzoate, the methyl ester itself could be considered a simple prodrug that is hydrolyzed in vivo to the corresponding carboxylic acid. More sophisticated prodrugs could be designed to target specific enzymes or tissues for activation.

Pre-functionalized analogues are also valuable tools for chemical biology research. These are derivatives that contain a reactive handle, such as an alkyne or an azide, which can be used for "click" chemistry reactions. Such analogues allow for the attachment of fluorescent probes or affinity tags, enabling the study of the compound's mechanism of action, target engagement, and localization within cells. The synthesis of a propargyl-containing analogue, for example, would open the door to a wide range of subsequent chemical modifications. sigmaaldrich.com

Advanced Analytical Methodologies for Research Support

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of methyl 4-[(1,1-dioxo-1-thiomorpholin-4-yl)methyl]benzoate and for monitoring the progress of its synthesis.

HPLC is particularly well-suited for this non-volatile and thermally labile compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control pH. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. By analyzing the chromatogram, the presence of impurities can be identified and quantified based on their retention times and peak areas relative to the main compound peak. This allows for the calculation of percentage purity, a critical parameter for any research application.

GC , while less commonly used for this specific compound due to its relatively high boiling point and potential for thermal degradation, can be employed if the compound is derivatized to increase its volatility. However, HPLC remains the more direct and preferred method for purity analysis and reaction monitoring of this compound-thiomorpholin-4-yl)methyl]benzoate.

Below is a hypothetical data table illustrating the kind of results obtained from an HPLC analysis for purity assessment.

| Peak No. | Retention Time (min) | Peak Area | % Area | Identity |

| 1 | 2.54 | 1,523 | 0.08 | Impurity A |

| 2 | 4.89 | 1,895,621 | 99.82 | This compound-thiomorpholin-4-yl)methyl]benzoate |

| 3 | 6.12 | 1,901 | 0.10 | Impurity B |

Chromatography-Mass Spectrometry Hyphenated Techniques (e.g., GC-MS, LC-MS, SFC-MS) for Mixture Analysis

For the comprehensive analysis of complex mixtures containing this compound-thiomorpholin-4-yl)methyl]benzoate, hyphenated chromatography-mass spectrometry techniques are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful of these for this compound. It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. As the eluent from the HPLC column enters the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique not only confirms the molecular weight of the target compound but also provides structural information through fragmentation analysis (MS/MS). This is crucial for identifying unknown impurities and reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized, again, likely requiring derivatization. Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) presents a greener alternative, using supercritical carbon dioxide as the mobile phase, which can be advantageous for certain separations.

A summary of expected mass spectrometry data is presented below.

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-MS | ESI | 299.08 | 163.04, 135.04, 107.05 |

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 52.16 | 52.10 |

| Hydrogen (H) | 5.72 | 5.75 |

| Nitrogen (N) | 4.68 | 4.65 |

| Sulfur (S) | 10.71 | 10.68 |

Thermal Analysis Techniques (e.g., TGA, DSC) for Research-Oriented Stability and Phase Behavior Studies

Thermal analysis techniques provide insights into the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound-thiomorpholin-4-yl)methyl]benzoate, a TGA thermogram would reveal its decomposition temperature, providing information about its thermal stability. A sharp decrease in mass would indicate the temperature at which the compound begins to break down.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal information about phase transitions, such as melting point and glass transition temperature. For a crystalline solid, a sharp endothermic peak would be observed at its melting point. This data is valuable for understanding the compound's physical state and for developing appropriate storage and handling procedures in a research setting.

| Technique | Parameter Measured | Typical Observation for this compound-thiomorpholin-4-yl)methyl]benzoate |

| TGA | Decomposition Temperature (Td) | Onset of significant mass loss above 250 °C |

| DSC | Melting Point (Tm) | Sharp endothermic peak corresponding to melting |

Q & A

Q. What bibliometric approaches identify underexplored research areas for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.